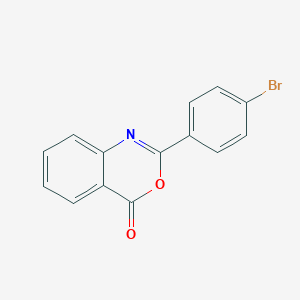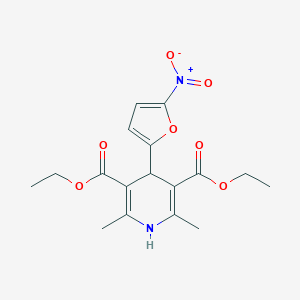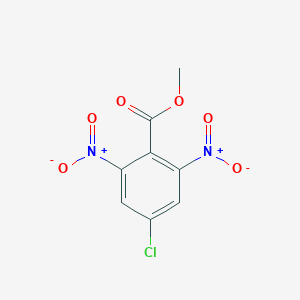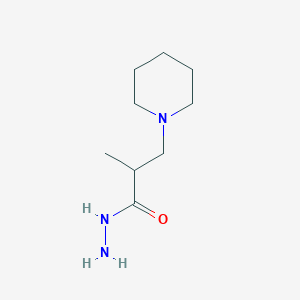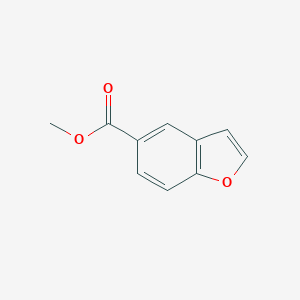
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- is a chemical compound with potential applications in scientific research. It is a pyran derivative that has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been reported to inhibit the production of reactive oxygen species (ROS), which are implicated in various diseases.
Biochemical And Physiological Effects
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- has been reported to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been reported to reduce the levels of ROS and lipid peroxidation products, which are implicated in various diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- in lab experiments is its potential anti-inflammatory and antioxidant activities. This makes it a useful tool for studying the mechanisms of inflammation and oxidative stress. However, one limitation is the lack of information on its toxicity and potential side effects.
Future Directions
There are several future directions for the study of 2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo-. One direction is the investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is the study of its toxicity and potential side effects. Additionally, the development of more efficient and cost-effective synthesis methods for this compound is also an area for future research. Finally, the investigation of its potential use in combination with other drugs or compounds for the treatment of various diseases is also an area for future research.
Synthesis Methods
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- has been synthesized using various methods. One method involves the reaction of 4-(methylthio)phenylhydrazine with 1-naphthaldehyde to form a hydrazone intermediate. The intermediate is then reacted with malononitrile to form the desired product. Another method involves the reaction of 1-naphthaldehyde with malononitrile in the presence of ammonium acetate and sulfuric acid to form the intermediate. The intermediate is then reacted with 4-(methylthio)phenylhydrazine to form the desired product.
Scientific Research Applications
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- has potential applications in scientific research. It has been reported to have anti-inflammatory, antioxidant, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
502706-65-2 |
|---|---|
Product Name |
2H-Pyran-3-carbonitrile, 4-(methylthio)-6-(1-naphthalenyl)-2-oxo- |
Molecular Formula |
C17H11NO2S |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-methylsulfanyl-6-naphthalen-1-yl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C17H11NO2S/c1-21-16-9-15(20-17(19)14(16)10-18)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3 |
InChI Key |
SFUVNIAVTJVTHZ-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=CC3=CC=CC=C32)C#N |
Canonical SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=CC3=CC=CC=C32)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)
